1H NMR and 13C NMR spectra of Benzyl 2-(benzyloxy)-4-fluorobenzoate
1H NMR and 13C NMR spectra of Benzyl 2-(benzyloxy)-4-fluorobenzoate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Benzyl 2-(benzyloxy)-4-fluorobenzoate
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in modern organic chemistry for the unambiguous structural elucidation of molecules.[1][2] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of Benzyl 2-(benzyloxy)-4-fluorobenzoate, a versatile intermediate in pharmaceutical and materials science research.[3] By dissecting the theoretical underpinnings of chemical shifts, spin-spin coupling, and the influence of substituents—particularly the fluorine atom—this document serves as a reference for researchers, scientists, and drug development professionals. We will explore the causality behind the spectral features, present detailed experimental protocols, and provide predictive data to facilitate the characterization of this and structurally related compounds.
Introduction: The Molecule and the Method
Benzyl 2-(benzyloxy)-4-fluorobenzoate (Molecular Formula: C₂₁H₁₇FO₃, Molecular Weight: 336.36 g/mol ) is a complex ester featuring three distinct aromatic rings and two benzylic methylene groups.[3] Its utility in organic synthesis stems from the unique electronic properties conferred by the fluorine substituent and the reactivity of its ester and ether functionalities.[3]
Accurate structural verification is the cornerstone of chemical research. NMR spectroscopy provides unparalleled insight into molecular architecture by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.[1][2] The key parameters derived from an NMR spectrum are:
-
Chemical Shift (δ): Indicates the electronic environment of a nucleus.
-
Integration: Reveals the relative number of nuclei generating a signal.
-
Spin-Spin Coupling (J-coupling): Describes the interaction of neighboring nuclei through chemical bonds, providing connectivity information.[4]
This guide will systematically predict and interpret these parameters for Benzyl 2-(benzyloxy)-4-fluorobenzoate.
Structural and Electronic Analysis
To interpret the NMR spectra, we must first understand the molecule's structure and the electronic influence of its constituent groups.
Figure 1: Numbered structure of Benzyl 2-(benzyloxy)-4-fluorobenzoate.
Key Structural Features Influencing NMR Spectra:
-
Fluorinated Aromatic Ring (Ring A): This is the most complex system. The protons H-3, H-5, and H-6 will be influenced by the electron-withdrawing ester group, the electron-donating benzyloxy group, and the highly electronegative fluorine atom. The fluorine atom will induce spin-spin coupling with nearby protons and carbons.
-
Two Benzyl Groups: The protons on the benzyloxy ring (C1'-C6') and the benzyl ester ring (C1''-C6'') are in different electronic environments. The benzyl ester group is adjacent to an electron-withdrawing carbonyl, while the benzyloxy group is adjacent to an ether oxygen. This will cause subtle but distinct differences in their chemical shifts. The two methylene groups (C8 and C9) are also electronically distinct.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic and aliphatic regions. The standard reference for ¹H NMR is tetramethylsilane (TMS) at δ = 0.00 ppm.[5]
Aromatic Region (δ 6.5 - 8.0 ppm)
The aromatic region will contain signals from 13 protons, leading to a complex and overlapping pattern.[6]
-
Ring A (Fluorinated Ring):
-
H-6: This proton is ortho to the powerfully electron-withdrawing ester group, which will shift it significantly downfield (to a higher δ value). It is expected to appear as a doublet of doublets (dd) due to coupling with H-5 (ortho-coupling, ³JHH ≈ 8-9 Hz) and H-3 (para-coupling, ⁵JHH, which is often unresolved or very small).
-
H-5: This proton is ortho to the fluorine atom and meta to the ester group. It will be split by H-6 (ortho-coupling, ³JHH ≈ 8-9 Hz) and the fluorine atom (meta-coupling, ⁴JHF ≈ 5-7 Hz), likely appearing as a doublet of doublets (dd).
-
H-3: This proton is ortho to the electron-donating benzyloxy group and meta to the fluorine. It will be shifted upfield relative to other protons on this ring. It will appear as a doublet of doublets of doublets (ddd) due to coupling with the fluorine atom (ortho-coupling, ³JHF ≈ 8-10 Hz), H-5 (meta-coupling, ⁴JHH ≈ 2-3 Hz), and possibly a small para-coupling to H-6.[7]
-
-
Benzyl Rings (C1'-C6' and C1''-C6''):
-
The 10 protons on these two phenyl rings are expected to appear in the range of δ 7.2-7.5 ppm.[5] Due to the electronic similarity of the two benzyl groups, these signals are likely to overlap significantly, appearing as a complex multiplet.[5] The protons ortho to the methylene groups (H-2', H-6', H-2'', H-6'') may be slightly shifted relative to the meta and para protons.
-
Aliphatic Region (δ 5.0 - 5.5 ppm)
-
CH₂ Protons (C8 and C9):
-
C9-H₂ (Ester): The methylene protons of the benzyl ester are adjacent to the ester oxygen and the aromatic ring. They are expected to appear as a sharp singlet around δ 5.3-5.4 ppm.[5]
-
C8-H₂ (Ether): The methylene protons of the benzyloxy group are adjacent to the ether oxygen. They are typically found slightly upfield compared to their ester counterparts and should appear as a singlet around δ 5.1-5.2 ppm.[8]
-
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-6 | 7.8 - 8.0 | dd | ³J(H6-H5) ≈ 8-9; ⁵J(H6-H3) ≈ 0-1 |
| H-5 | 6.8 - 7.0 | dd | ³J(H5-H6) ≈ 8-9; ⁴J(H5-F) ≈ 5-7 |
| H-3 | 6.7 - 6.9 | ddd | ³J(H3-F) ≈ 8-10; ⁴J(H3-H5) ≈ 2-3 |
| H-2',6',2'',6'' | 7.3 - 7.5 | m (overlapping) | - |
| H-3',5',4',3'',5'',4'' | 7.2 - 7.4 | m (overlapping) | - |
| C9-H₂ (Ester) | 5.3 - 5.4 | s | - |
| C8-H₂ (Ether) | 5.1 - 5.2 | s | - |
Predicted ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum provides information on the carbon framework. Due to molecular asymmetry, all 21 carbons are chemically non-equivalent and should produce 21 distinct signals. The presence of fluorine introduces C-F coupling, which splits the signals of nearby carbons.[9]
Carbonyl and Aromatic Regions (δ 100 - 170 ppm)
-
C7 (Carbonyl): The ester carbonyl carbon is significantly deshielded and will appear far downfield, typically in the δ 164-166 ppm range.[5]
-
C-F (C4): The carbon directly bonded to fluorine will show a very large one-bond coupling constant (¹JCF ≈ 240-260 Hz) and will be shifted downfield.[9]
-
C-O (C2): The carbon attached to the benzyloxy group will also be shifted downfield due to the electronegative oxygen.
-
Other Aromatic Carbons: The remaining 16 aromatic carbons will appear between δ 110-140 ppm. Their signals will be split by C-F coupling over two bonds (²JCF), three bonds (³JCF), and sometimes four bonds (⁴JCF), with the magnitude of J decreasing with the number of bonds.[9][10]
Aliphatic Region (δ 65 - 75 ppm)
-
C8 and C9 (Methylene): The two benzylic methylene carbons are expected in the δ 66-72 ppm range. The C9 carbon of the benzyl ester may be slightly downfield compared to the C8 carbon of the benzyloxy ether.[5][8]
Summary of Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (from C-F coupling) | Predicted Coupling Constants (J, Hz) |
| C7 (C=O) | 164 - 166 | d | ⁴JCF ≈ 2-4 |
| C4 (C-F) | 162 - 165 | d | ¹JCF ≈ 245-255 |
| C2 (C-O) | 158 - 160 | d | ²JCF ≈ 20-25 |
| C1', C1'' | 135 - 137 | s | - |
| C6 | 131 - 133 | d | ³JCF ≈ 8-10 |
| C2',6', C2'',6'' | 128 - 129 | s | - |
| C3',5', C3'',5'' | 128 - 129 | s | - |
| C4', C4'' | 127 - 128 | s | - |
| C1 | 118 - 120 | d | ²JCF ≈ 20-25 |
| C5 | 108 - 110 | d | ²JCF ≈ 22-26 |
| C3 | 102 - 104 | d | ²JCF ≈ 23-27 |
| C9 (Ester CH₂) | 67 - 69 | s | - |
| C8 (Ether CH₂) | 70 - 72 | s | - |
The Causality of Coupling: Through-Bond vs. Through-Space
Spin-spin coupling is the indirect interaction between nuclear spins, mediated primarily by bonding electrons.[4]
Figure 3: Standard workflow for NMR sample preparation and data acquisition.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of Benzyl 2-(benzyloxy)-4-fluorobenzoate in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds. Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ=0 ppm). [5]2. Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution. [11][12]Before acquisition, the instrument must be "locked" onto the deuterium signal of the solvent, and the magnetic field homogeneity is optimized through a process called "shimming."
-
¹H Spectrum Acquisition: A standard proton experiment is run. Typically, 8 to 16 scans are sufficient due to the high sensitivity of the ¹H nucleus.
-
¹³C Spectrum Acquisition: A proton-decoupled ¹³C experiment is performed. This involves irradiating the protons with a broad range of frequencies to collapse all C-H couplings into singlets, simplifying the spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) are required to achieve a good signal-to-noise ratio. The CDCl₃ solvent signal (δ ≈ 77.16 ppm) is often used as a secondary reference. [5]5. Data Processing: The raw data (Free Induction Decay) is converted into a spectrum using a Fourier Transform. The spectrum is then phased, baseline-corrected, and calibrated.
Conclusion and Further Work
This guide has provided a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of Benzyl 2-(benzyloxy)-4-fluorobenzoate based on fundamental principles and data from analogous structures. The key takeaways for researchers are the expected chemical shift ranges, the complex splitting patterns in the fluorinated aromatic ring due to both H-H and H-F coupling, and the distinct signals for the two non-equivalent benzylic methylene groups.
For unambiguous assignment, especially in the crowded aromatic region, advanced 2D NMR experiments are recommended:
-
COSY (Correlation Spectroscopy): To establish H-H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) H-C correlations, which is invaluable for assigning quaternary carbons and piecing together molecular fragments.
By combining 1D and 2D NMR data, a complete and confident structural assignment of Benzyl 2-(benzyloxy)-4-fluorobenzoate can be achieved.
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